molecular formula C15H16N2O B3024074 1,3-Dimethyl-1,3-diphenylurea CAS No. 611-92-7

1,3-Dimethyl-1,3-diphenylurea

Cat. No.: B3024074
CAS No.: 611-92-7
M. Wt: 240.3 g/mol
InChI Key: ADCBKYIHQQCFHE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Urea (B33335) Derivatives in Chemical Science

The journey of urea and its derivatives is deeply intertwined with the history of chemistry itself. Urea was first isolated from urine in the early 18th century by Herman Boerhaave and later characterized by others. wikipedia.org A pivotal moment in chemical history occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, a discovery that was instrumental in dismantling the theory of vitalism. wikipedia.org This breakthrough opened the floodgates for the synthetic exploration of organic compounds, including a vast array of urea derivatives.

The development of synthetic methodologies, such as the reaction of amines with phosgene (B1210022) and its equivalents, enabled the preparation of a wide variety of substituted ureas. nih.gov These derivatives found applications in diverse areas, from the development of early pharmaceuticals like the antitrypanosomal agent suramin (B1662206) to their use in agriculture and the burgeoning polymer industry. nih.gov Symmetrically substituted diphenyl ureas, in particular, gained attention for their specific properties. For instance, 1,3-diethyl-1,3-diphenylurea (B122622) (ethyl centralite) became a widely used stabilizer in double-base propellants. sigmaaldrich.com The methyl analogue, 1,3-dimethyl-1,3-diphenylurea, also known as methyl centralite or Centralite II, was similarly identified for its stabilizing properties. chemicalbook.comchemicalbook.com The term "centralite" itself originated from the laboratory where these compounds were studied as deterrents for smokeless powder. chemicalbook.com

Significance of N,N'-Dimethyl-N,N'-diphenylurea as a Model Compound and Functional Material

N,N'-Dimethyl-N,N'-diphenylurea serves a dual role in chemical science, acting as both a model compound for fundamental research and a functional material with practical applications. Its well-defined structure makes it an excellent subject for studying non-covalent interactions, conformational dynamics, and the influence of substituent effects on molecular properties. researchgate.netnih.gov

As a functional material, its primary application lies in its role as a stabilizer for smokeless powders, explosives, and propellants. chemicalbook.comhslg-tech.commade-in-china.commade-in-china.com It functions as a burning rate moderator and is also used as a plasticizer for celluloid. chemicalbook.comchemicalbook.com The presence of the bulky phenyl groups and the methyl substituents contributes to its thermal stability, a crucial property for these high-energy applications. atamanchemicals.com

Below is a table summarizing some of the key properties of this compound:

PropertyValue
CAS Number 611-92-7
Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Appearance White to light yellowish flake crystal
Melting Point 120-122 °C
Solubility Soluble in alcohols, ethers, and benzene; Insoluble in water

Data sourced from multiple references. chemicalbook.comhslg-tech.commade-in-china.comsigmaaldrich.comsynthesia.eutcichemicals.comscbt.comchemeo.comstarskychemical.comnist.gov

Contemporary Research Trajectories and Open Questions

The study of N,N'-Dimethyl-N,N'-diphenylurea and related compounds continues to evolve, driven by advancements in synthetic methods, computational power, and the demand for new materials with tailored properties.

Emerging Areas in Synthetic Chemistry

While traditional methods for synthesizing ureas, such as those using phosgene, are well-established, there is a continuous drive to develop safer and more efficient synthetic routes. nih.govdergipark.org.tr Research in this area focuses on the use of alternative carbonyl sources and catalytic methods. dergipark.org.trrsc.org The synthesis of unsymmetrical urea derivatives is of particular interest due to their potential in medicinal chemistry and materials science. dergipark.org.tr For N,N'-Dimethyl-N,N'-diphenylurea, one documented synthesis involves the reaction of methylated isocyanate ester with diphenylamine (B1679370) under alkaline conditions. chembk.comchembk.com Another approach involves heating diphenylamine with methyl isocyanate in the presence of a catalyst. prepchem.com

Computational and Theoretical Chemistry Advances

Computational and theoretical studies have provided deep insights into the structure, bonding, and reactivity of urea derivatives. nih.govacs.orgacs.org For N,N'-Dimethyl-N,N'-diphenylurea, theoretical investigations have focused on understanding its conformational preferences. researchgate.netnih.gov Studies combining spectroscopic methods like NMR and IR with computational calculations (such as DFT) have revealed the dynamic conformational behavior of this molecule. researchgate.netnih.gov In the gas phase, the cis-cis conformation is favored, while in solution, both cis-cis and cis-trans forms are prevalent, with the molecule exhibiting constant fluctuations between these conformations. researchgate.netnih.gov These studies are crucial for understanding how the molecule interacts with its environment and for designing new functional materials based on the diphenylurea scaffold. researchgate.netacs.org

Novel Applications in Materials Science and Specialized Industries

Beyond its traditional use as a stabilizer, the N,N'-dimethyl-N,N'-diphenylurea scaffold is being explored for new applications in materials science. The ability of urea derivatives to form strong hydrogen bonds makes them excellent building blocks for supramolecular chemistry, including the construction of supramolecular polymers and gels. researchgate.net The specific conformational preferences of N,N'-dimethylated diphenylureas are being harnessed to design functional molecules for solid-state applications and in the development of anion recognition and transport systems. researchgate.netacs.org While N,N'-Dimethyl-N,N'-diphenylurea itself is primarily known as a stabilizer, its structural motifs are inspiring the design of new materials with advanced properties. chemicalbook.comhslg-tech.commade-in-china.commade-in-china.comstarskychemical.comchembk.comchembk.com It also finds use as an intermediate in the synthesis of other fine chemicals. hslg-tech.commade-in-china.comchembk.comchembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-1,3-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C15H16N2O/c1-16(13-9-5-3-6-10-13)15(18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ADCBKYIHQQCFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3044964
Record name 1,3-Dimethyl-1,3-diphenylurea
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Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Urea, N,N'-dimethyl-N,N'-diphenyl-
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CAS No.

611-92-7
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Record name 1,3-Dimethyl-1,3-diphenylurea
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Record name Urea, N,N'-dimethyl-N,N'-diphenyl-
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Record name 1,3-DIMETHYL-1,3-DIPHENYLUREA
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Synthetic Methodologies and Mechanistic Investigations of N,n Dimethyl N,n Diphenylurea

Established Synthetic Routes for N,N'-Dimethyl-N,N'-diphenylurea

The most traditional method for generating urea (B33335) derivatives involves the reaction of amines with phosgene (B1210022) or its equivalents. nih.gov For N,N'-Dimethyl-N,N'-diphenylurea, this established route involves the condensation reaction of N-methylaniline with phosgene. chemicalbook.com This reaction is a standard approach for creating symmetrical ureas. nih.gov The general mechanism involves the reaction of the secondary amine, N-methylaniline, with the highly reactive phosgene molecule.

Another condensation approach is the transamidation of urea with an amine. While 1,3-diphenylurea (B7728601) can be prepared by reacting urea with aniline (B41778), a similar principle can be applied to its methylated derivatives. google.comwikipedia.org The reaction of urea with N-ethylaniline to produce the corresponding N,N'-diethyl-N,N'-diphenylurea (Ethyl Centralite) suggests that N-methylaniline could be used in a similar fashion. sciencemadness.org This type of reaction often involves heating the reactants together, sometimes without a solvent, until the evolution of ammonia (B1221849) ceases. sciencemadness.org

Palladium-catalyzed reactions represent a significant alternative for the synthesis of ureas, offering pathways that can avoid highly toxic reagents like phosgene. mdpi.com The synthesis of N,N'-diphenylurea (DPU) via the palladium-catalyzed oxidative carbonylation of aniline or the reductive carbonylation of nitrobenzene (B124822) serves as a model for these approaches. mdpi.comresearchgate.netsci-hub.se In these reactions, carbon monoxide (CO) is used as the carbonyl source to form the urea bridge between two amine precursors.

For the synthesis of DPU from nitrobenzene, aniline, and CO, the reaction can proceed via two different stoichiometries depending on the reaction conditions, particularly the concentration of aniline. sci-hub.se These carbonylation reactions are highly dependent on the catalyst system, ligands, and solvents employed. researchgate.netsci-hub.se

The efficacy of palladium-catalyzed carbonylation is critically dependent on the chosen catalyst and associated ligands. Catalyst systems often consist of a palladium(II) complex, such as Palladium(II) acetate (B1210297) or Palladium(II) chloride, combined with a phosphine (B1218219) ligand and sometimes a co-catalyst or promoter. sci-hub.sersc.org

Research on the synthesis of N,N'-diphenylurea has shown that a catalyst system comprising a palladium(II) complex, an onium salt (like tetrabutylammonium (B224687) chloride), and triphenylphosphine (B44618) in a solvent like xylene can produce excellent yields. sci-hub.se In the synthesis of other unsymmetrical ureas via Pd/C-catalyzed carbonylation, monodentate ligands were found to perform better than bidentate ligands. nih.gov The bite angle of diphosphine ligands has also been identified as a crucial factor influencing catalytic activity and selectivity in the reductive carbonylation of nitrobenzene to 1,3-diphenylurea. researchgate.netresearchgate.net For the oxidative carbonylation of aniline, a [PdCl₂(dppf)]/FeCl₃/LiBr system has been shown to be highly efficient, where dppf is 1,1'-bis(diphenylphosphino)ferrocene. mdpi.com

Table 1: Examples of Catalyst Systems in Diphenylurea Synthesis
Catalyst PrecursorLigandPromoter/AdditiveTarget ProductKey FindingReference
Pd(CH₃COO)₂Triphenylphosphine (PPh₃)(C₄H₉)₄NClN,N'-DiphenylureaEffective system for synthesis from nitrobenzene, aniline, and CO. sci-hub.se
Pd(II) complexDiphosphine ligandsNot specified1,3-DiphenylureaCatalytic activity and selectivity depend on the ligand bite angle. researchgate.netresearchgate.net
PdCl₂(dppf)dppf (1,1'-bis(diphenylphosphino)ferrocene)FeCl₃ / LiBr1,3-DiphenylureaHighly efficient system for oxidative carbonylation of aniline, achieving 100% selectivity. mdpi.com
Pd/CMonodentate vs. BidentateNaIUnsymmetrical ureasMonodentate ligands provided better yields than bidentate ligands. nih.gov

The choice of solvent plays a critical role in determining the outcome and selectivity of palladium-catalyzed carbonylation reactions. researchgate.net For instance, in the palladium-catalyzed reductive carbonylation of nitrobenzene, using methanol (B129727) as a solvent can lead to aniline as the main product. researchgate.net However, the addition of a co-solvent can significantly alter the selectivity. researchgate.net Carrying out the reaction in a mixture of acetic acid and methanol has been shown to produce 1,3-diphenylurea in high yield and selectivity. researchgate.net In other reported syntheses of N,N'-diphenylurea, non-polar aromatic solvents such as toluene (B28343) or xylene have been used successfully. sci-hub.se The solvent can influence the solubility of reactants and catalysts, as well as potentially participate in the reaction mechanism, thereby directing the reaction towards the desired urea product over alternatives like carbamates or reduced amines. researchgate.net

Growing safety and environmental concerns have driven the development of synthetic routes that avoid the use of highly toxic phosgene. researchgate.nettandfonline.com Several phosgene surrogates and alternative synthetic strategies have been investigated for the synthesis of diphenylurea and its derivatives.

One prominent phosgene-free method is the use of dimethyl carbonate (DMC) as a green and safe carbonylating agent. iupac.orggoogle.com Other alternatives include triphosgene (B27547), a solid and thus safer-to-handle equivalent of phosgene, and 1,1'-carbonyldiimidazole (B1668759) (CDI), which is a crystalline solid that does not produce chlorinated byproducts. nih.govdergipark.org.tr An alternative two-step synthesis for a related compound, N-methyl-N',N'-diphenylurea, utilizes symmetrical organic carbonates which react with diphenylamine (B1679370) to form a carbamate (B1207046) intermediate, followed by reaction with methylamine. researchgate.net Another novel, metal-free approach uses 3-substituted dioxazolones as precursors for isocyanate intermediates, which are generated in-situ under mild conditions. tandfonline.com The reductive carbonylation of nitroaromatics, as discussed in the previous section, is also a key phosgene-free strategy. researchgate.net

Table 2: Phosgene-Free Reagents for Urea Synthesis
ReagentDescriptionAdvantagesReference
Dimethyl Carbonate (DMC)A non-toxic, biodegradable liquid used as a carbonyl source.Environmentally benign, safe alternative to phosgene. iupac.orggoogle.com
Triphosgene (BTC)A stable, crystalline solid that serves as a phosgene equivalent.Safer and easier to handle than gaseous phosgene. dergipark.org.tr
1,1'-Carbonyldiimidazole (CDI)A crystalline solid that activates amines for urea formation.Does not produce chlorinated byproducts; less toxic than phosgene. nih.govdergipark.org.tr
Reductive CarbonylationUses nitroaromatics, CO, and a catalyst (e.g., Pd-based).Direct route to ureas from readily available starting materials. researchgate.net
3-Substituted DioxazolonesServe as in-situ generators of isocyanate intermediates.Phosgene- and metal-free; proceeds under mild conditions. tandfonline.com

Palladium-Catalyzed Carbonylation Approaches

Reaction Kinetics and Mechanisms in N,N'-Dimethyl-N,N'-diphenylurea Synthesis

Understanding the reaction kinetics and mechanisms is crucial for optimizing the synthesis of N,N'-Dimethyl-N,N'-diphenylurea. For palladium-catalyzed carbonylation routes, mechanistic studies on the synthesis of the parent N,N'-diphenylurea provide significant insight. sci-hub.se Two primary mechanistic pathways have been proposed, depending on which reactant first interacts with the palladium catalyst. sci-hub.se

Path A (Nitrene Intermediate): This pathway assumes the initial deoxygenation of nitrobenzene by CO to form a palladium nitrene intermediate (PhN[Pd]). This nitrene complex is then carbonylated to form a phenylisocyanate complex (PhNCO[Pd]), which subsequently reacts with an amine (e.g., N-methylaniline) to yield the final urea product. This mechanism is favored when the ratio of amine to nitrobenzene is low. sci-hub.se

Path B (Carbamoyl Intermediate): This pathway involves the initial reaction of the amine with the palladium catalyst and CO to form a carbamoyl (B1232498) intermediate (PhNHCO[Pd]). This intermediate is believed to be involved when an excess of the amine is used. sci-hub.sencl.res.in Evidence for this pathway has been gathered through isotopic labeling studies in the synthesis of N,N'-diphenylurea. sci-hub.se

Furthermore, conformational analysis of the final product reveals that N,N'-Dimethyl-N,N'-diphenylurea preferentially adopts a cis-cis conformation, in contrast to the trans-trans conformation favored by N,N'-diphenylurea. researchgate.netnih.gov This structural preference, driven by the presence of the N-methyl groups, is a key feature of the molecule's structure and may influence its stability and the energetic landscape of the final synthetic steps. nih.govnih.gov

Influence of Reaction Conditions on Yield and Purity

The synthesis of 1,3-Dimethyl-1,3-diphenylurea, also known as N,N'-Dimethyl-N,N'-diphenylurea or Centralite II, is significantly influenced by the chosen reaction pathway and the specific conditions employed. Traditional methods often involve the use of phosgene, a highly toxic gas, reacting with methylaniline. chemicalbook.com However, due to the hazardous nature of phosgene, alternative, safer synthetic routes are actively being researched. researchgate.netdergipark.org.tr

One common phosgene-free approach involves the reaction of urea with aniline. google.comwikipedia.org The yield and purity of the resulting diphenylurea are highly dependent on several factors, including the molar ratio of reactants, reaction temperature, and time. For instance, in the synthesis of diphenylurea from urea and aniline, an optimal molar ratio of urea to aniline is reported to be between 1:4 and 1:7. google.com The reaction temperature is also a critical parameter, with an optimal range of 160-175 °C. google.com Reaction times of 3 to 6 hours under a vacuum of 50-200 mmHg have been found to be most effective. google.com Following these optimized conditions can lead to a diphenylurea yield of over 96% and a purity exceeding 97%. google.com

Another synthetic strategy involves the carbonylation of nitrobenzene. The choice of solvent and the bite angle of diphosphine ligands used as catalysts can significantly impact the catalytic activity and selectivity of this process, thereby affecting the final yield and purity. researchgate.net

Furthermore, the synthesis of unsymmetrical diphenylurea derivatives can be achieved using various carbonyl sources like triphosgene, 1,1'-carbonyldiimidazole (CDI), and S,S-dimethyl dithiocarbonate. dergipark.org.tr For example, the reaction of 2-nitroaniline (B44862) and 3,5-difluoroaniline (B1215098) with triphosgene can produce 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea in a high yield of 92%. dergipark.org.tr

The methylation of N,N'-diphenylurea is a subsequent step to obtain N,N'-Dimethyl-N,N'-diphenylurea. This process can also be influenced by the choice of methylating agent and reaction conditions, which in turn affects the final product's purity and conformational behavior. nih.govnih.gov

Interactive Data Table: Influence of Reaction Conditions on Diphenylurea Synthesis

ParameterConditionEffect on Yield/PurityReference
Reactants Urea and AnilineYield >96%, Purity >97% with optimized conditions. google.com
Molar Ratio (Urea:Aniline) 1:4 to 1:7Optimal for high yield. google.com
Temperature 160-175 °COptimal for high yield. google.com
Reaction Time 3-6 hoursOptimal for high yield. google.com
Pressure 50-200 mmHg (vacuum)Facilitates the reaction. google.com
Carbonyl Source TriphosgeneCan result in high yields (e.g., 92%). dergipark.org.tr

By-product Formation and Mitigation Strategies

In the synthesis of N,N'-Dimethyl-N,N'-diphenylurea and its precursors, the formation of by-products is a common challenge that can affect the purity of the final product. The nature and quantity of these by-products are often dependent on the synthetic route and reaction conditions.

In phosgene-free syntheses starting from organic carbonates and diphenylamine, the formation of carbamate intermediates is a key step. However, subsequent reactions can lead to side products. For instance, when alkyl carbamates are treated with monomethylamine to form the target urea, a parallel N-methylation reaction can occur, which significantly lowers the product yield. researchgate.net The choice of the carbonate side group is therefore crucial to minimize this competing reaction and maximize the yield of the desired urea. researchgate.net

When urea and N-ethylaniline are reacted under aqueous reflux conditions, the primary product formed is the undesired 1-phenyl-3-ethylurea, and only in small yields. sciencemadness.org This highlights the importance of using anhydrous conditions and carefully selecting reactants to avoid the formation of unsymmetrically substituted ureas as by-products.

In syntheses involving the reaction of aniline with urea, incomplete reaction or side reactions can lead to the presence of unreacted starting materials or partially substituted ureas in the final product mixture. Mitigation strategies include optimizing the molar ratio of the reactants and controlling the reaction temperature and time to drive the reaction to completion. google.com The use of a vacuum helps to remove ammonia, a by-product of the condensation, which can shift the equilibrium towards the product side. sciencemadness.org

Mitigation Strategies:

Careful selection of reagents: Choosing appropriate starting materials and carbonyl sources can prevent the formation of certain by-products. researchgate.net

Optimization of reaction conditions: Precise control over temperature, pressure, and reaction time can maximize the formation of the desired product and minimize side reactions. google.com

Removal of by-products: Techniques like distillation or crystallization can be employed to remove volatile by-products or separate the desired product from impurities. google.com

Purification and Isolation Techniques for Research-Grade N,N'-Dimethyl-N,N'-diphenylurea

Obtaining research-grade N,N'-Dimethyl-N,N'-diphenylurea requires effective purification and isolation techniques to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

A common and effective method for purifying solid organic compounds like N,N'-Dimethyl-N,N'-diphenylurea is recrystallization . This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For many urea derivatives, solvents such as ethanol, ethyl acetate, or a mixture of solvents like THF and ethyl acetate have been used successfully. dergipark.org.trgoogle.comsciencemadness.org The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving the more soluble impurities in the solution. A single recrystallization can often yield a pure product. sciencemadness.org

For syntheses where a solvent is not used, the product may crystallize directly from the reaction mixture upon cooling, which can simplify the initial purification steps. atamanchemicals.com

Chromatographic techniques can also be employed for purification, although they are more common for smaller-scale laboratory preparations or for separating complex mixtures. Techniques like thin-layer chromatography (TLC) can be used to monitor the progress of a reaction and assess the purity of the product. echemi.com

Vacuum distillation is a useful technique for removing volatile solvents and unreacted starting materials from the crude product before further purification by recrystallization. google.com

The purity of the final product is typically confirmed using various analytical methods, including:

Melting point determination: A sharp melting point range close to the literature value is indicative of high purity. dergipark.org.tr

Spectroscopic methods: Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS) are used to confirm the chemical structure and identify any remaining impurities. dergipark.org.trnih.govresearchgate.net

For instance, in the synthesis of a diphenylurea derivative, the pure crystals were characterized by melting point, FT-IR, ¹H NMR, ¹³C NMR, and MS to ensure their identity and purity. dergipark.org.tr

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl N,n Diphenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentbenchchem.comresearchgate.netnih.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N,N'-Dimethyl-N,N'-diphenylurea, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms, respectively, while dynamic NMR studies shed light on the molecule's conformational flexibility. researchgate.net

¹H NMR Spectral Analysis and Proton Environmentbenchchem.comresearchgate.netnist.gov

The ¹H NMR spectrum of N,N'-Dimethyl-N,N'-diphenylurea is characterized by distinct signals corresponding to the methyl and phenyl protons. The methyl protons (N-CH₃) typically appear as a singlet in the upfield region of the spectrum, indicating their equivalence and proximity to the nitrogen atoms. The phenyl protons, belonging to the two equivalent phenyl rings, give rise to a more complex set of signals in the aromatic region of the spectrum. These signals often appear as multiplets due to spin-spin coupling between adjacent protons on the aromatic ring. The integration of these signals confirms the ratio of methyl to phenyl protons, consistent with the molecular formula.

Table 1: Representative ¹H NMR Spectral Data for N,N'-Dimethyl-N,N'-diphenylurea

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~3.3Singlet6H
Phenyl-H~7.2-7.5Multiplet10H

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Frameworkbenchchem.comresearchgate.netnist.gov

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of N,N'-Dimethyl-N,N'-diphenylurea. A key feature of the spectrum is the signal for the carbonyl carbon (C=O) of the urea (B33335) group, which appears at a characteristic downfield chemical shift. The methyl carbons (N-CH₃) produce a single signal in the upfield region. The phenyl carbons exhibit several distinct signals corresponding to the ipso, ortho, meta, and para carbons, reflecting their different electronic environments within the aromatic ring.

Table 2: Representative ¹³C NMR Spectral Data for N,N'-Dimethyl-N,N'-diphenylurea

Carbon Type Chemical Shift (δ, ppm)
C=O (Urea)~164
Phenyl (ipso-C)~143
Phenyl (ortho-C)~129
Phenyl (para-C)~127
Phenyl (meta-C)~126
N-CH₃~37

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Dynamic NMR Studies on Conformational Exchangeresearchgate.netnih.gov

N,N'-Dimethyl-N,N'-diphenylurea exhibits dynamic behavior in solution due to restricted rotation around the C-N bonds of the urea linkage and the N-aryl bonds. researchgate.netnih.gov This conformational exchange can be studied using variable temperature NMR experiments. At room temperature, the rotation may be fast enough on the NMR timescale to show averaged signals for certain protons or carbons. However, as the temperature is lowered, the rate of exchange slows, which can lead to the broadening and eventual splitting of signals. libretexts.org These dynamic NMR studies reveal the energy barriers associated with bond rotation and provide insights into the preferred conformations of the molecule in solution. Research indicates that while N,N'-diphenylurea favors a trans-trans conformation, the methylated derivative, N,N'-Dimethyl-N,N'-diphenylurea, shows a preference for cis-cis and cis-trans conformations and exhibits more dynamic conformational behavior. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysisresearchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N,N'-Dimethyl-N,N'-diphenylurea displays characteristic absorption bands that confirm its structure. A strong absorption band in the region of 1650-1670 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the urea group. The spectrum also shows C-N stretching vibrations, as well as aromatic C-H and C=C stretching vibrations characteristic of the phenyl rings. The absence of N-H stretching bands, which would typically appear around 3300-3500 cm⁻¹, confirms the disubstitution on both nitrogen atoms.

Table 3: Key IR Absorption Bands for N,N'-Dimethyl-N,N'-diphenylurea

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O (Urea)Stretch1650 - 1670
C-NStretch1300 - 1400
Aromatic C=CStretch1500 - 1600
Aromatic C-HStretch3000 - 3100

Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., solid-state vs. solution).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationresearchgate.netnih.gov

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular mass of N,N'-Dimethyl-N,N'-diphenylurea. nih.gov The experimentally measured monoisotopic mass can be compared to the calculated theoretical mass based on the molecular formula (C₁₅H₁₆N₂O), providing a high degree of confidence in the elemental composition of the compound. guidechem.comnih.gov The molecular weight of N,N'-Dimethyl-N,N'-diphenylurea is approximately 240.30 g/mol . nih.govnist.gov

The electron ionization (EI) mass spectrum of N,N'-Dimethyl-N,N'-diphenylurea reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is typically observed, and its fragmentation can proceed through various pathways. Common fragmentation patterns may involve the cleavage of the C-N bonds, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

LC-MS and GC-MS Applications in Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the detection and quantification of chemical compounds in trace amounts. However, specific applications of these methods for the trace analysis of 1,3-Dimethyl-1,3-diphenylurea are not well-documented in peer-reviewed literature.

In principle, LC-MS would be a suitable method for the analysis of this compound. The compound's polarity and molecular weight fall within the range amenable to analysis by techniques such as reverse-phase chromatography coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. The expected protonated molecule [M+H]⁺ would be the primary ion observed in the mass spectrum.

For GC-MS analysis, the volatility and thermal stability of this compound would be critical factors. Given its structure, it is likely to have a sufficiently high boiling point that may require high-temperature GC conditions. Electron ionization (EI) would be expected to produce a molecular ion peak, as well as characteristic fragment ions resulting from the cleavage of the urea backbone and the loss of methyl and phenyl groups.

X-ray Crystallography for Solid-State Structure Determination

A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield a specific entry for the single-crystal X-ray structure of this compound. Therefore, a definitive analysis of its crystal system, space group, and detailed intermolecular interactions based on experimental data is not possible at this time.

Crystal System and Space Group Analysis

Without experimental crystallographic data, the crystal system and space group of this compound remain undetermined. The molecular symmetry of the compound could allow for crystallization in several possible crystal systems, with the final arrangement being dictated by the energetic favorability of the crystal packing.

Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is anticipated to be non-planar. The steric hindrance between the methyl and phenyl groups attached to the same nitrogen atom, as well as the rotational freedom around the N-C(O) and N-Ph bonds, would lead to a twisted conformation. The degree of twist in the phenyl groups relative to the plane of the urea moiety would be a key conformational parameter. In the absence of a crystal structure, computational modeling could provide insights into the preferred gas-phase or solution-state conformations.

Intermolecular interactions in the solid state would likely be dominated by van der Waals forces, including π-π stacking interactions between the phenyl rings of adjacent molecules. The presence of the polar urea group could also lead to dipole-dipole interactions.

Computational Chemistry and Theoretical Studies of N,n Dimethyl N,n Diphenylurea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of many-body systems. dergipark.org.tr DFT calculations have been extensively applied to N,N'-Dimethyl-N,N'-diphenylurea to explore its geometry, electronic properties, and conformational stability.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. qcware.com For N,N'-Dimethyl-N,N'-diphenylurea, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to optimize its molecular geometry. dergipark.org.tr These calculations have revealed that the cis-cis conformation is the favored arrangement for N,N'-Dimethyl-N,N'-diphenylurea in the gas phase. researchgate.net This is in contrast to its parent compound, N,N'-diphenylurea, which shows a preference for cis-trans and trans-trans conformations. researchgate.net

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which governs its chemical behavior. Theoretical calculations have been used to determine key electronic parameters, offering a comprehensive understanding of the molecule's reactivity and interaction with its environment.

Table 1: Comparison of Conformational Preferences

Compound Favored Gas Phase Conformation
N,N'-Diphenylurea cis-trans, trans-trans researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. malayajournal.org

For derivatives of diphenylurea, FMO analysis has been conducted to understand the charge transfer characteristics within the molecule. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. malayajournal.org

Table 2: Key Parameters from FMO Analysis

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the molecule's ability to donate an electron. malayajournal.org
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the molecule's ability to accept an electron. malayajournal.org

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org |

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. core.ac.uk By scanning the PES, researchers can identify various stable conformations (local minima) and the energy barriers (transition states) that separate them. dergipark.org.tr For N,N'-Dimethyl-N,N'-diphenylurea, PES scanning has been instrumental in understanding its conformational landscape. These scans are typically performed by systematically changing specific dihedral angles within the molecule and calculating the energy at each step. dergipark.org.tr

The results of PES scans for related diphenylurea compounds have shown the existence of multiple stable conformations. dergipark.org.tr For N,N'-Dimethyl-N,N'-diphenylurea, these studies reinforce the finding that the cis-cis and cis-trans forms are particularly favored. researchgate.net This detailed understanding of conformational stability is crucial for predicting the molecule's behavior in different environments and its potential to adopt specific shapes required for biological activity or materials science applications.

The Atoms in Molecules (AIM) theory provides a method for partitioning the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges. dergipark.org.tr This analysis helps in understanding the nature of chemical bonds and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgrsc.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. malayajournal.org Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are prone to nucleophilic attack. nih.gov For diphenylurea derivatives, MEP analysis has been used to identify the electron-rich and electron-poor regions, providing insights into their intermolecular interactions. dergipark.org.tr

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems. scirp.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, offering insights into the conformational dynamics and fluctuations of molecules in solution. rsc.org

For N,N'-Dimethyl-N,N'-diphenylurea, MD simulations have been employed to investigate its conformational behavior in solution. researchgate.net These simulations have revealed a dynamic equilibrium between the cis-cis and cis-trans conformations in solution. researchgate.net This is a significant finding, as it suggests that the molecule is not static but rather exists as an ensemble of interconverting conformers. The constant fluctuations between these conformations highlight the molecule's flexibility and adaptability to its environment. researchgate.net This dynamic behavior is a key factor in understanding its properties and function, particularly in the design of foldamers and other dynamic molecular structures. researchgate.net The insights gained from MD simulations complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior in a realistic, solvated environment.

Interaction with Solvent Systems and Hydration Shell Dynamics

Theoretical and spectroscopic studies have provided significant insight into the conformational behavior of N,N'-Dimethyl-N,N'-diphenylurea in different environments. nih.gov The interaction with solvents plays a crucial role in determining the predominant shape, or conformation, of the molecule.

Computational investigations combining theoretical methods with infrared and nuclear magnetic resonance (NMR) spectroscopy reveal a distinct shift in conformational preference when moving from the gas phase to a solution. nih.govresearchgate.net In the gas phase, energetic analyses and conformational distributions show that the cis-cis conformation is favored for N,N'-Dimethyl-N,N'-diphenylurea. nih.gov However, in solution, a more complex and dynamic behavior is observed. The results support that the cis-cis and cis-trans forms are favored in solution. nih.gov The molecule exhibits a notable dynamic character in solution, with constant fluctuations between these two conformations. nih.gov This dynamic equilibrium is a key aspect of its behavior at a molecular level and is influenced by the surrounding solvent molecules. nih.govacs.org

While the general solubility in various organic solvents is known, specific computational studies on the hydration shell dynamics of N,N'-Dimethyl-N,N'-diphenylurea are not extensively documented in the available literature. Such studies have been performed on the simpler N,N'-dimethylurea, but direct parallels cannot be drawn without specific research on the title compound. atamanchemicals.com

Table 1: Conformational Preferences of N,N'-Dimethyl-N,N'-diphenylurea in Different Media
MediumFavored Conformation(s)Reference
Gas Phasecis-cis nih.gov
Solutioncis-cis and cis-trans (dynamic fluctuation) nih.gov

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics simulations, have been instrumental in understanding the structure-reactivity relationship of N,N'-Dimethyl-N,N'-diphenylurea. nih.govresearchgate.net The reactivity of the molecule is intrinsically linked to its conformational propensities. nih.gov

The introduction of methyl groups onto the nitrogen atoms of N,N'-diphenylurea significantly alters its conformational landscape, prompting a shift from the trans,trans conformation seen in the parent molecule to a preference for cis,cis and cis-trans forms in the dimethylated derivative. nih.govnih.gov These computational models provide a molecular basis for the dynamic properties of this class of compounds. nih.gov The ability of the molecule to adopt different shapes and fluctuate between them in solution is a foundational element of its chemical behavior and how it interacts with other reactants. nih.gov Oligomeric aromatic ureas that feature N,N'-dimethylated urea (B33335) sections can form multilayered structures due to the preference for a (cis,cis)-urea arrangement. nih.gov

Nitrosation Reactions and Solvent Effects

N,N'-Dimethyl-N,N'-diphenylurea, commercially known as Centralite II or methyl centralite, is widely used as a chemical stabilizer in energetic materials, particularly in double-base and nitroguanidine (B56551) propellants. diva-portal.orgnist.gov Its primary function is to inhibit the autocatalytic decomposition of nitrate (B79036) esters by reacting with the nitrogen oxides (NOx) that are released during propellant aging. diva-portal.orgat.uaresearchgate.net

The stabilization mechanism involves the reaction of the centralite molecule with nitrogen oxides through nitrosation and nitration pathways, similar to the reactions of diphenylamine (B1679370). at.uadtic.mil Computational and experimental studies on related systems indicate that the reaction mechanism can be complex, generating a series of successive products, or "daughter products". researchgate.net For centralites, this process can involve the cleavage of the urea bond, which is proposed to proceed through a nitrosoammonium ion intermediate. at.ua The reaction with nitrous acid (HNO2) leads to the formation of numerous derivatives which can be separated and identified. dtic.mil The resulting products from these stabilization reactions include various N-nitrosoalkylanilines. researchgate.net

Table 2: Key Aspects of Nitrosation of N,N'-Dimethyl-N,N'-diphenylurea (Centralite II)
AspectDescriptionReference
FunctionStabilizer for nitrate ester-based propellants. diva-portal.org
ReactantsNitrogen oxides (NOx), such as those forming nitrous acid (HNO2). at.uadtic.mil
Reaction TypesNitrosation and Nitration. at.ua
Proposed IntermediateNitrosoammonium ion. at.ua
Potential ConsequenceCleavage of the urea bond. at.ua
Resulting ProductsN-nitrosoalkylanilines and other nitro/nitroso derivatives. researchgate.net

Formaldehyde (B43269) Reactions and Polymerization Inhibition

The decomposition of propellants like nitrocellulose can release a variety of chemical products, including formaldehyde. diva-portal.org As a stabilizer, N,N'-Dimethyl-N,N'-diphenylurea is incorporated into the propellant matrix to counteract these degradation products. However, based on the available scientific literature, specific computational or experimental studies detailing the direct reaction mechanism between N,N'-Dimethyl-N,N'-diphenylurea and formaldehyde are limited. Similarly, while its role as a stabilizer implies an ability to prevent unwanted degradation reactions, which can include polymerization, detailed studies focusing on its mechanism as a polymerization inhibitor in this specific context are not prominently featured in the reviewed sources.

Research Applications of N,n Dimethyl N,n Diphenylurea and Its Derivatives

Role as a Stabilizer in Energetic Materials Research

A primary and critical application of N,N'-Dimethyl-N,N'-diphenylurea is its use as a stabilizer in energetic materials, such as smokeless powders and solid propellants. made-in-china.comstarskychemical.comhslg-tech.com The inherent instability of nitrate (B79036) esters, key components of many propellants, leads to their gradual decomposition, releasing nitrogen oxides. dtic.millupinepublishers.com These decomposition products can catalyze further degradation, potentially leading to autocatalytic decomposition and compromising the safety and shelf life of the material. lupinepublishers.comat.ua Stabilizers like N,N'-Dimethyl-N,N'-diphenylurea are added to mitigate this process. lupinepublishers.commedcraveonline.com

In the field of propellant stabilization, various compounds are utilized, each with distinct properties and effectiveness. Commonly used stabilizers include diphenylamine (B1679370) (DPA), 2-nitrodiphenylamine (B16788) (2NDPA), and other urea (B33335) derivatives like N,N'-diethyl-N,N'-diphenylurea (Centralite I). researchgate.netdiva-portal.org

Studies comparing the effectiveness of different stabilizers have shown that their performance can vary depending on the specific propellant formulation and conditions. For instance, in some studies of propellants with high nitroglycerin content, centralites (including the dimethyl and diethyl variants) were found to be more effective stabilizers than diphenylamine. dtic.mil Research has shown that the addition of stabilizers like N,N'-Dimethyl-N,N'-diphenylurea can increase the thermal explosion critical temperature of nitrocellulose. ucr.edu

Table 1: Common Stabilizers for Energetic Materials

Stabilizer Name Chemical Name
Centralite II 1,3-Dimethyl-1,3-diphenylurea
Centralite I 1,3-Diethyl-1,3-diphenylurea (B122622)
Akardite II N-methyl-N',N'-diphenylurea
Diphenylamine Diphenylamine
2-Nitrodiphenylamine 2-Nitrodiphenylamine

This table lists several common stabilizers used in energetic materials, including N,N'-Dimethyl-N,N'-diphenylurea (Centralite II). medcraveonline.comdiva-portal.org

The long-term stability of propellants is a critical area of research, and the degradation of stabilizers like N,N'-Dimethyl-N,N'-diphenylurea is closely monitored to predict the safe service life of energetic materials. tandfonline.com Over time and under various environmental conditions, the stabilizer is consumed as it reacts with decomposition products. sciencemadness.org Analytical techniques are employed to track the concentration of the parent stabilizer and its degradation products to assess the remaining stability of the propellant. tandfonline.com Poor long-term stability in some propellants has been attributed to the decomposition products of certain materials oxidizing the stabilizer, leading to its accelerated decomposition. polymtl.ca

Intermediate in Organic Synthesis and Pharmaceutical Chemistry

Beyond its role in energetic materials, N,N'-Dimethyl-N,N'-diphenylurea serves as a valuable intermediate in organic synthesis and has applications in pharmaceutical chemistry. guidechem.comstarskychemical.comchembk.com Its structure allows it to be a building block for more complex molecules. guidechem.com

N,N'-Dimethylurea, a related compound, is utilized as a precursor in the synthesis of caffeine (B1668208) and theophylline. atamanchemicals.comresearchgate.net The synthesis of theophylline, for example, can be achieved through the Traube method, which involves reacting N,N'-dimethylurea with cyanoacetic ether. chemicalbook.com This initial step leads to the formation of cyanoacetylmethylurea, which is then cyclized and further modified to produce theophylline. chemicalbook.com While direct synthesis pathways from N,N'-Dimethyl-N,N'-diphenylurea to these specific precursors are less commonly cited, the broader class of dimethylated ureas demonstrates utility in constructing the core structures of these widely used xanthine (B1682287) alkaloids. atamanchemicals.comchemicalbook.com

The diphenylurea scaffold, of which N,N'-Dimethyl-N,N'-diphenylurea is a member, is of significant interest in pharmaceutical chemistry due to the wide range of biological activities exhibited by its derivatives. dergipark.org.tr Substituted diphenylurea compounds have been investigated for various pharmacological properties, including as anticancer, antimalarial, and antiviral agents. dergipark.org.tr While specific pharmaceutical agents directly derived from N,N'-Dimethyl-N,N'-diphenylurea are not extensively detailed in the provided context, its role as a chemical intermediate suggests its potential use in the synthesis of novel drug candidates. guidechem.comstarskychemical.comchembk.com The development of phosgene-free synthesis routes for related urea compounds like N-methyl-N',N'-diphenylurea (Akardite II) highlights the ongoing efforts to create safer and more efficient methods for producing these important pharmaceutical building blocks. researchgate.net

Schiff Base Derivatives in Medicinal Chemistry

Schiff bases, characterized by an azomethine or imine group (-C=N-), are a significant class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones. juniperpublishers.commediresonline.org These compounds and their derivatives are subjects of extensive research due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. juniperpublishers.comnih.govgsconlinepress.com In the context of urea derivatives, research has particularly focused on synthesizing Schiff bases from 1,3-diphenylurea (B7728601) to explore their therapeutic potential. nih.govnih.gov These derivatives have shown promise in medicinal chemistry, notably as enzyme inhibitors. nih.govnih.gov

Alpha-glucosidase is a key enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibiting this enzyme is a critical strategy for managing postprandial hyperglycemia, a primary factor in type 2 diabetes mellitus. nih.govfrontiersin.org By slowing carbohydrate digestion, α-glucosidase inhibitors can help control blood glucose levels. nih.gov

Recent studies have investigated novel Schiff base derivatives of 1,3-diphenylurea as potent α-glucosidase inhibitors. nih.govrsc.org In one such study, a series of thirty Schiff base derivatives of 1,3-diphenylurea demonstrated significant inhibitory potential against α-glucosidase, with IC₅₀ values ranging from 2.49 to 37.16 μM, which is several folds more potent than the standard drug, acarbose. nih.gov The most effective compound from this series exhibited competitive inhibition of the enzyme. nih.gov Kinetic analysis revealed that this potent inhibitor interacts favorably with the active site of α-glucosidase, indicating its potential for effective glycemic control. nih.gov The research underscores the therapeutic importance of the urea scaffold, which is present in several FDA-approved drugs. nih.gov

CompoundTarget EnzymeIC₅₀ (μM)Inhibition TypeSource
1,3-Diphenylurea Schiff Base Derivative (5h) α-Glucosidase3.96 ± 0.0048 (Kᵢ)Competitive nih.gov
Flavonoid Derivative 4 α-Glucosidase15.71 ± 0.21Mixed-type frontiersin.org
Benzimidazole-thioquinoline Derivative (6j) α-Glucosidase28.0 ± 0.6Competitive nih.gov
Salicylic Acid Schiff Base Derivative (4j) α-Glucosidase14.86 ± 0.12Not specified preprints.org
Acarbose (Standard) α-Glucosidase750.0Not applicable nih.gov

Structure-Activity Relationship (SAR) analysis helps in understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drugs. For the 1,3-diphenylurea Schiff base derivatives, SAR studies have provided insights into the features responsible for α-glucosidase inhibition. nih.gov

The inhibitory potency was found to be highly dependent on the nature and position of substituents on the phenyl rings of the Schiff base. For example, compounds with electron-withdrawing groups, such as nitro or halogen groups, on the salicylaldehyde (B1680747) moiety showed varied effects based on their position. A compound with a nitro group at the C-5 position of the salicylaldehyde ring was identified as the most potent inhibitor in one study. nih.gov The analysis of another series of derivatives showed that the presence of a bromine group was most beneficial for anti-α-glucosidase activity. frontiersin.org Furthermore, the position of halogen substituents can significantly impact potency; a compound with a para-fluorine atom demonstrated higher inhibitory potential against a different target (SARS-CoV-2 spike protein) compared to one with a meta-fluorine. nih.gov This highlights the sensitivity of biological activity to subtle structural changes. The extension of amino ester chains in other related derivatives has also been shown to improve α-glucosidase inhibitory activities. nih.gov

Applications in Materials Science and Polymer Chemistry

N,N'-Dimethyl-N,N'-diphenylurea and its parent compound, N,N'-diphenylurea, are valuable compounds in materials science, particularly in the synthesis and chemical recycling of polymers. abchemicalindustries.comdntb.gov.ua The conformational properties of these molecules are crucial as they dictate the structural organization of macromolecules derived from them. nih.gov

N,N'-diphenylurea is used as a chemical intermediate in the synthesis of polymers. abchemicalindustries.com The conformational tendencies of these monomer units are critical for designing polymers with desired properties. Theoretical and spectroscopic studies have investigated the conformational propensities of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea. nih.gov Results indicate that methylation of the nitrogen atoms significantly alters the molecule's preferred shape. In solution, N,N'-diphenylurea predominantly adopts a trans-trans conformation, while N,N'-dimethyl-N,N'-diphenylurea favors cis-cis and cis-trans forms and exhibits more dynamic conformational behavior. nih.gov This fundamental understanding of the monomeric behavior is essential for fine-tuning the properties of oligoureas and other polymers. nih.gov

These urea-based compounds can be used in polyaddition reactions. For instance, a linear polyurethane, poly[ethylene methylene (B1212753) bis(4-phenyl carbamate)], was synthesized from the polyaddition of methylene bis(4-phenyl isocyanate) and ethylene (B1197577) glycol. dss.go.th Related research into non-isocyanate routes for polyurea synthesis has explored the trans-ureation of N,N'-diphenyl-4,4'-methylenediphenylene biscarbamate with diamines. researchgate.net However, this solvent-assisted trans-ureation process was found to be inefficient when a dimethylated analogue was used, indicating that N-methylation can significantly impact reactivity in polymerization processes. researchgate.net

Polyurethanes (PU) are versatile polymers, but their chemical recycling presents a challenge due to the stability of the urethane (B1682113) linkage. dntb.gov.ua During the production of PU foams, especially when water is used as a blowing agent, isocyanate groups react to form substituted urea linkages, which are even more stable and difficult to break than urethane bonds. mdpi.comunipd.it Chemical depolymerization aims to break down the polymer into its constituent monomers, such as isocyanates and amines, which can then be reused. nih.govresearchgate.net

The thermal cracking of 1,3-diphenylurea (DPU) has been studied as a model reaction to understand the depolymerization of these stable urea linkages found in polyurethane waste. mdpi.comnih.govresearchgate.net The goal is to reverse the formation reaction, breaking the urea bond to yield phenyl isocyanate and aniline (B41778). mdpi.comresearchgate.net

Research has demonstrated the successful thermal cracking of 1,3-diphenylurea (DPU) into phenyl isocyanate and aniline in a flow reactor. mdpi.comnih.gov Experiments conducted at temperatures between 350°C and 450°C showed high conversion of DPU with excellent selectivity towards the desired monomer products. mdpi.comnih.gov The decomposition of pure, solvent-free DPU requires temperatures above 240°C. mdpi.comresearchgate.net

Studies show that as the temperature increases, the conversion of DPU also increases significantly. At 350°C, a conversion of 70 mol% was achieved, which rose to 90 mol% at 450°C. mdpi.com Throughout this temperature range, the selectivity for both phenyl isocyanate and aniline remained close to 100 mol%. mdpi.com This indicates that the thermal cracking of the urea linkage is a clean and efficient process under these conditions, minimizing the formation of unwanted side products. mdpi.comresearchgate.net These findings are crucial for developing effective chemical recycling strategies for polyurethane waste, specifically for valorizing the fraction containing urea linkages. mdpi.comresearchgate.net

Temperature (°C)DPU Conversion (mol%)Phenyl Isocyanate Yield (mol%)Aniline Yield (mol%)Source
35070~68~68 mdpi.com
37577~75~75 mdpi.com
40081~80~80 mdpi.com
42586~85~85 mdpi.com
45090~88~88 mdpi.com

Role in Polyurethane Recycling and Depolymerization Pathways

Formation of Isocyanates and Amines

The thermal decomposition of 1,3-disubstituted ureas, such as this compound, can yield isocyanates and amines. universiteitleiden.nlmdpi.com This process is of interest in the context of polyurethane recycling, where the goal is to break down the polymer into its constituent monomers, namely isocyanates and amines, for reuse. mdpi.com

A study on the thermal cracking of 1,3-diphenylurea (DPU), a related compound, demonstrated that it decomposes into phenyl isocyanate and aniline with high selectivity at temperatures between 350–450 °C. mdpi.com This reaction is significant because it opens up possibilities for valorizing by-products from polyurethane alcoholysis or glycolysis that contain urea linkages. mdpi.com

The synthesis of isocyanates can also be achieved through the carbonylation of nitroaromatics. universiteitleiden.nlresearchgate.net For instance, the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) can produce 1,3-diphenylurea, which can then be converted to phenyl isocyanate. researchgate.net The reaction of amines with phosgene (B1210022) or its equivalents is a traditional method for generating ureas, which can then be thermally cracked to produce isocyanates and amines. universiteitleiden.nlnih.gov This process typically involves the formation of an isocyanate intermediate which then reacts with an amine. nih.gov

Unsymmetrical ureas can be synthesized by reacting organoazides with carbon monoxide in the presence of a rhodium catalyst to form an isocyanate intermediate, which then reacts with an amine. researchgate.net This method is advantageous for producing labeled compounds, such as those containing carbon-11, for use in research. researchgate.net

The general reaction scheme for the thermal decomposition of a substituted urea is as follows:

R-NH-CO-NH-R' → R-NCO + R'-NH₂

This reversible reaction allows for the generation of isocyanates and amines, which are valuable intermediates in organic synthesis. universiteitleiden.nl

Forensic Science Research: Gunshot Residue (GSR) Analysis

This compound, also known as methyl centralite, is a key compound in the forensic analysis of gunshot residue (GSR). chemicalbook.comwiley.comresearchgate.net It is used as a stabilizer in smokeless powders to prevent the decomposition of nitro-based propellants in ammunition. wiley.comchembk.com The presence of methyl centralite and its derivatives in a sample can be a strong indicator that a firearm has been discharged. chemicalbook.comresearchgate.netresearchgate.net

The detection of organic gunshot residues (OGSR), such as this compound, is crucial in forensic investigations, especially with the increasing use of lead-free ammunition which makes traditional inorganic GSR analysis less reliable. researchgate.netnih.gov Various analytical techniques are employed to detect and quantify methyl centralite in forensic samples collected from a suspect's hands, clothing, or the crime scene.

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS) or fluorescence detection, is a widely used technique for the analysis of OGSR. rsc.orguts.edu.aupsu.edu It allows for the separation and identification of thermally labile compounds like diphenylamine and its derivatives. uts.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful tool for separating and identifying volatile and semi-volatile organic compounds present in GSR.

Mass Spectrometry (MS): Techniques like tandem mass spectrometry (MS/MS) provide high sensitivity and selectivity, enabling the detection of trace amounts of OGSR. wiley.comnih.gov Direct analysis methods, such as touch spray mass spectrometry, are being developed for on-site analysis, reducing analysis time and potential degradation of organic compounds. wiley.com

A study focusing on the detection of methyl centralite and ethyl centralite demonstrated that clear signals for these compounds could be obtained from various surfaces using touch spray mass spectrometry. wiley.com The identity of the compounds was confirmed by their tandem mass spectra. wiley.com

The table below summarizes some of the analytical methods used for the detection of this compound in GSR.

Analytical TechniqueTarget Analyte(s)Key Findings
Touch Spray Mass SpectrometryMethyl centralite (MC), Ethyl centralite (EC)Clear signals for MC and EC were observed from all surfaces, confirmed by tandem mass spectra. wiley.com
HPLC with Fluorescence DetectionEthyl centralite (EC)A method was developed to detect EC by hydrolyzing it to N-ethylaniline (NEA) and then derivatizing it for fluorescence detection. The detection limit was 670 pg of EC recovered from a hand swab. rsc.orgpsu.edu
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS)Common smokeless powder additives including centralitesA rapid and reproducible method was developed for the simultaneous detection of a wide range of OGSR components. fiu.edu

The development of new and improved methodologies for GSR analysis is an active area of research. The goal is to enhance the sensitivity, specificity, and speed of detection, as well as to address the challenges posed by new ammunition formulations. fiu.edusyr.edu

Key areas of methodology development include:

Sample Collection: Efficient collection of GSR from various surfaces is critical. Tape lifts and swabbing are common methods for collecting residues from skin. syr.edu Studies have shown that GSR stubs perform significantly better than swabs for the collection of OGSR. researchgate.net

Extraction and Clean-up: Developing effective extraction and clean-up procedures is essential to remove interfering substances from the sample before analysis. Solid-phase extraction (SPE) has been used to preconcentrate OGSR from swabs. nih.gov

Instrumental Analysis: There is a continuous effort to develop faster and more sensitive analytical techniques. Ultra-high-performance liquid chromatography (UHPLC) offers advantages over traditional HPLC, including decreased run times and improved efficiency. uts.edu.aufiu.edu The use of tandem mass spectrometry (MS/MS) enhances selectivity and can sometimes eliminate the need for a chromatographic separation step. nih.gov

Combined Analysis: Integrating the analysis of both organic and inorganic GSR provides more comprehensive and robust evidence. researchgate.netflinders.edu.au Protocols are being developed for the combined collection and analysis of both types of residues from a single sample. researchgate.net

A study by Thomas developed a rapid UPLC/MS/MS method for analyzing organic compounds in smokeless powders and GSR samples, targeting a wide range of compounds including diphenylamines and centralites. fiu.edu Another study focused on developing a protocol for the combined collection and analysis of inorganic and organic GSR, finding that collection with GSR stubs followed by SEM-EDX analysis and then liquid extraction for UHPLC analysis was the most suitable approach. researchgate.net

Research has also been conducted to investigate the prevalence of GSR components in the environment to better understand the significance of finding these compounds on a suspect. rsc.orgunil.ch Studies have analyzed samples from public locations to assess the potential for inadvertent transfer of GSR. rsc.org

A UK-based study analyzed 262 samples from various public locations and found that while some organic GSR components are common in non-shooting environments, others hold stronger evidentiary value. rsc.org For instance, the presence of certain compounds in combination, such as trinitroglycerine and ethyl centralite, is considered a stronger indicator of GSR. rsc.org

Another study investigated the transfer and prevalence of OGSR and found that the probability of finding OGSR in the general population is low. unil.ch This low background level increases the probative value of detecting these compounds in a forensic context. unil.ch However, it is important to consider the possibility of secondary transfer, where a person may come into contact with GSR without having fired a weapon. unil.ch

Biological and Agrochemical Research

Similar to urea, this compound and its simpler analogue, 1,3-dimethylurea (B165225), can act as protein denaturants. atamanchemicals.comatamanchemicals.com This property makes them useful tools in research for studying the structure, folding, and dynamics of proteins. atamanchemicals.comatamanchemicals.com

Protein denaturation is the process by which a protein loses its native, functional three-dimensional structure. wikipedia.org This can be caused by various factors, including chemical agents like urea and its derivatives. wikipedia.org The ability of these compounds to disrupt the non-covalent interactions that stabilize a protein's structure allows researchers to investigate the forces that govern protein folding and stability. mdpi.com

Research has shown that 1,3-dimethylurea can significantly affect the dynamics of water molecules surrounding proteins, leading to a retardation of water reorientation, which can influence protein folding. atamanchemicals.comatamanchemicals.com Nuclear Magnetic Resonance (NMR) studies have suggested that 1,3-dimethylurea can enhance the structure of the hydration water around proteins. atamanchemicals.comatamanchemicals.com

The denaturation process can be reversible or irreversible. mdpi.com By studying how compounds like this compound induce denaturation, scientists can gain insights into the complex mechanisms of protein folding and misfolding, which are relevant to various biological processes and diseases.

Plant Growth Regulation (Cytokinin Activity)

Certain diphenylurea derivatives exhibit cytokinin-like activity, functioning as plant growth regulators. dergipark.org.trpnas.org Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in numerous aspects of plant development, including shoot and root differentiation, leaf senescence, and apical dominance. fu-berlin.de

N,N'-diphenylurea (Ph2urea) has been shown to stimulate cell division in plant tissue cultures, substituting for naturally occurring cytokinin-active adenine (B156593) derivatives. pnas.org A significant finding is that plant tissues cultured on a medium containing Ph2urea can acquire cytokinin autonomy, meaning they can continue to proliferate in subsequent cultures without the need for any external cytokinin source. pnas.org This suggests that the cytokinin-like activity of Ph2urea may stem from its ability to induce the biosynthesis of endogenous cytokinins within the plant tissue. pnas.org Furthermore, some diphenylurea derivatives act as inhibitors of the enzyme cytokinin oxidase/dehydrogenase (CKX), which degrades cytokinins. nih.gov By inhibiting this enzyme, these compounds increase the levels of active cytokinins in the plant, which can enhance growth, stress resistance, and ultimately, crop yield. nih.gov

Herbicide Synthesis and Agricultural Applications

N,N'-Dimethyl-N,N'-diphenylurea and related compounds serve as important intermediates in the chemical synthesis of various agrochemicals, including herbicides. atamanchemicals.comguidechem.comgoogle.com The structure of diphenylurea allows it to be used as a building block for more complex molecules with desired biological activities. google.com In agriculture, these derivatives are utilized to create substances that can control the growth of unwanted plants by interfering with their essential metabolic processes, such as photosynthesis and cell division. guidechem.com The versatility of N,N'-Dimethyl-N,N'-diphenylurea in organic synthesis makes it a valuable component in the production of effective agricultural chemicals. atamanchemicals.comstarskychemical.com

Analytical Methodologies for N,n Dimethyl N,n Diphenylurea Quantification and Detection

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of 1,3-Dimethyl-1,3-diphenylurea. Its adaptability allows for various applications, from rapid screening to preparative-scale purification.

Reverse Phase HPLC Method Development

Reverse-phase HPLC is a common method for the analysis of this compound. A typical method involves a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid sielc.com. The separation is achieved on a C18 column, where the nonpolar stationary phase retains the analyte, and the polar mobile phase elutes it.

A representative isocratic HPLC method for a related compound, 1,3-diphenylurea (B7728601), utilizes a mobile phase of distilled water and acetonitrile in a 2:3 ratio, with detection at 257 nm lcms.cz. While specific parameters for this compound may vary, this provides a foundational methodology.

Table 1: Illustrative HPLC Method Parameters for Urea-based Compounds

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water
Detector UV-Vis
Wavelength 257 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Compatible Applications (e.g., Formic Acid Mobile Phase)

For coupling HPLC with mass spectrometry (LC-MS), volatile mobile phase modifiers are essential. In such cases, phosphoric acid is replaced with formic acid sielc.com. This allows for the sensitive and selective detection of this compound, which is particularly useful in complex matrices or for trace-level analysis. The use of formic acid helps in the ionization of the analyte for MS detection. An LC-MS/MS method developed for a similar compound, dimethyl benzoylphenyl urea (B33335), utilized an acetonitrile/water mobile phase (80:20, v/v) containing 0.1% formic acid nih.gov.

UPLC Applications for Enhanced Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and higher resolution compared to conventional HPLC. For the analysis of this compound, UPLC columns with 3 µm particles are available, enabling rapid analytical applications sielc.com. The principles of separation remain the same as in HPLC, but the reduced particle size allows for higher flow rates without sacrificing separation efficiency.

Scalability for Preparative Separations and Impurity Isolation

The developed reverse-phase HPLC methods for this compound are scalable, allowing for their use in preparative chromatography for the isolation and purification of the compound or its impurities sielc.com. By increasing the column diameter and adjusting the flow rate, larger quantities of the sample can be processed to obtain pure fractions for further analysis or use. This is a critical step in impurity identification and characterization during chemical synthesis and formulation development.

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is another powerful technique for the analysis of this compound, offering advantages such as high sample throughput and parallel analysis of multiple samples.

Qualitative and Quantitative Determination

HPTLC can be effectively used for both the qualitative identification and quantitative determination of this compound, often referred to as Centralite 2 in propellant analysis. A developed HPTLC method uses a mobile phase of toluene (B28343) and acetone in a 9:1 volume ratio for the quantitative analysis of Centralite 1 and Centralite 2. The detection is carried out at a wavelength of 254 nm. This method has been shown to be suitable for testing propellant samples and can be used to predict their stability in conjunction with other analytical techniques.

For qualitative analysis, various solvent ratios can be tested to achieve the best separation and identification. One study confirmed that a mixture of 9 volumes of toluene and 1 volume of acetone is appropriate for the qualitative determination of Centralite 1 and 2.

Table 2: HPTLC Method Parameters for N,N'-Dimethyl-N,N'-diphenylurea

Parameter Condition
Stationary Phase HPTLC plates
Mobile Phase Toluene:Acetone (9:1, v/v)
Detection Wavelength 254 nm

| Application | Standard solutions and propellant samples |

Research has demonstrated the successful application of this HPTLC method for the analysis of propellant samples, with results showing a very small deviation from those obtained by HPLC, confirming the accuracy and reliability of the HPTLC technique for this application.

Carrier Solution Optimization

The choice of solvent or carrier solution is critical for the analysis of this compound as it significantly influences the compound's conformational behavior. researchgate.netnih.gov The molecule's structure is not rigid; it can exist in different spatial arrangements, or conformers, depending on the surrounding environment. researchgate.netnih.gov

Research combining theoretical methods with Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the conformational preferences of this compound change based on the medium. researchgate.netnih.govacs.org

In the gas phase , the cis-cis conformation is favored. researchgate.netnih.gov

In solution , a more dynamic equilibrium exists, with constant fluctuations between the cis-cis and cis-trans forms. researchgate.netnih.govacs.org

This dynamic behavior in solution underscores the importance of selecting an appropriate solvent for any analytical technique. researchgate.netnih.gov The solvent can affect solubility, conformational stability, and interaction with analytical instruments, thereby influencing the accuracy and reproducibility of quantification methods. For spectroscopic analysis, solvents like chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) have been used to study its conformational properties. acs.org Optimization involves selecting a solvent that not only dissolves the compound effectively but also promotes a stable and consistent conformational state for reliable measurement.

Table 1: Conformational Preferences of this compound in Different Media

Medium Predominant Conformation(s) Behavioral Characteristics Source
Gas Phase cis-cis Less dynamic researchgate.netnih.gov
Solution cis-cis and cis-trans Dynamic fluctuations between forms researchgate.netnih.govacs.org

Photochemically Induced Fluorescence (PIF) Spectroscopy

Photochemically Induced Fluorescence (PIF) is a highly sensitive analytical technique for detecting non-fluorescent molecules. The method involves irradiating the target compound with UV light to convert it into fluorescent derivatives, which can then be measured. nih.gov While specific PIF studies on this compound are not extensively detailed, research on the closely related compound 1,3-diethyl-1,3-diphenylurea (B122622) (Ethyl Centralite) provides significant insights into the potential mechanism and parameter optimization. nih.gov

Understanding the photochemical mechanism is essential for the reliability of the PIF method. For phenylurea compounds, UV irradiation induces a chemical transformation that results in the formation of new, fluorescent products. nih.govwiley.com In the case of the analogous ethyl centralite, studies have utilized mass spectrometry to identify the photoproducts formed after UV exposure. nih.gov This allows for a better understanding of the reaction pathways. The process generally involves photo-rearrangement of the original molecule to create species that can exhibit strong fluorescence. wiley.com

To achieve maximum sensitivity and accuracy in PIF analysis, several spectroscopic and experimental parameters must be optimized. Based on studies of similar compounds, these key parameters include: nih.gov

Solvent Type : The choice of solvent (e.g., methanol (B129727), acetonitrile, water) can influence the photochemical reaction and the fluorescence intensity of the resulting products. nih.gov

UV Irradiation Time : The duration of UV exposure is critical. Insufficient irradiation leads to incomplete conversion and a weak signal, while excessive irradiation might cause degradation of the fluorescent products. For ethyl centralite, a 4-minute irradiation time was found to be optimal. nih.gov

Excitation and Emission Wavelengths : Once the fluorescent photoproduct is formed, the optimal wavelengths for excitation and emission must be determined to maximize the signal-to-noise ratio. For the photoproduct of ethyl centralite, these were found to be 227 nm for excitation and 354 nm for emission. nih.gov

Table 2: Optimized PIF Parameters for a Phenylurea Analog (Ethyl Centralite)

Parameter Optimized Value/Condition Purpose Source
UV Irradiation Time 4 minutes Ensure complete conversion without degradation nih.gov
Excitation Wavelength 227 nm Maximize absorption by the photoproduct nih.gov
Emission Wavelength 354 nm Measure peak fluorescence intensity nih.gov
Linear Range 4x10⁻⁸ to 2x10⁻⁶ mol L⁻¹ Define the concentration range for accurate quantification nih.gov
Limit of Detection (LOD) 2x10⁻⁸ mol L⁻¹ Determine the lowest detectable concentration nih.gov

Integration with Other Analytical Techniques for Comprehensive Analysis

A comprehensive understanding of this compound, particularly within complex materials like propellants, often requires the integration of multiple analytical techniques.

The Vacuum Stability Test (VST) is a widely used method for assessing the thermal stability and compatibility of energetic materials, including propellants stabilized with this compound. researchgate.netdeltima.euresearchgate.net The test measures the amount of gaseous decomposition products released from a sample when heated under a vacuum at a constant temperature. researchgate.net

The VST apparatus typically involves heating the sample and monitoring the pressure increase over time due to evolved gases. researchgate.net This data can be used to study thermal decomposition kinetics. researchgate.netresearchgate.net For propellants, the VST is crucial for quality control, determining shelf-life, and ensuring safety during storage. deltima.eu The presence and effectiveness of a stabilizer like this compound directly impact the results of this test by reducing the rate of gas evolution.

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectrometry (EDX) is a powerful technique for material characterization. rsc.orgnih.gov

SEM provides high-resolution images of a sample's surface morphology.

EDX allows for the elemental analysis of the sample. nih.gov

When applied to a sample containing this compound, SEM can be used to visualize the crystal structure and its distribution within a larger matrix (such as a propellant grain). The integrated EDX system bombards the sample with an electron beam, causing the atoms to emit characteristic X-rays. By detecting these X-rays, EDX can identify the elements present and their relative abundance. nih.govmdpi.com

For pure this compound (C₁₅H₁₆N₂O), EDX analysis would be expected to show prominent peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). This non-destructive technique is valuable for confirming the elemental composition of the compound and for detecting impurities or elemental distribution in composite materials. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 1,3-Dimethyl-1,3-diphenylurea, and how should data interpretation be approached?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, focusing on the urea backbone and methyl/phenyl substituents. For example, 1H^1H-NMR can resolve methyl protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Fourier-transform infrared (FT-IR) spectroscopy can identify carbonyl stretching (~1640–1680 cm1^{-1}) and N–H vibrations (~3300 cm1^{-1}). Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles. Ensure mechanical ventilation in workspaces. In case of inhalation, move to fresh air and administer artificial respiration if needed. Consult safety data sheets for first-aid measures and toxicity warnings, noting that comprehensive toxicological data are limited .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodology : Perform high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Use a gradient elution of acetonitrile/water. Compare retention times with certified reference standards. Confirm purity (>99%) via differential scanning calorimetry (DSC) by observing a sharp melting point peak at 71.5–72.5°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in solubility data for this compound across different solvents?

  • Methodology : Conduct systematic solubility studies using the shake-flask method in solvents like acetone, ethanol, and water. Control temperature (±0.1°C) and measure saturation concentrations via gravimetric analysis. Investigate discrepancies by analyzing impurities (e.g., residual precursors) via gas chromatography-mass spectrometry (GC-MS). Cross-reference results with crystallography data to assess solvent-packing interactions .

Q. How can degradation products of this compound in propellant formulations be identified and quantified?

  • Methodology : Simulate accelerated aging under controlled humidity and temperature. Extract degradation products using solid-phase microextraction (SPME) and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Focus on derivatives like ethyl centralite and nitroso compounds. Quantify using calibration curves with isotopically labeled internal standards .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) against targets like EPHX2 or cancer-related enzymes. Validate predictions with in vitro assays, such as cytotoxicity testing (MTT assay) on cell lines. Use quantitative structure-activity relationship (QSAR) models to optimize substituents for enhanced antimicrobial or anticancer activity .

Q. How can crystallographic data improve the design of this compound-based materials?

  • Methodology : Analyze single-crystal X-ray diffraction data to determine bond angles, torsion angles, and packing motifs. For example, the non-crystallographic C2 symmetry (observed in related urea derivatives) can guide the synthesis of supramolecular assemblies. Use Mercury software to simulate crystal packing and predict stability under thermal stress .

Q. What methodologies address conflicting reports on the compound’s environmental persistence?

  • Methodology : Conduct OECD 301F biodegradation tests under aerobic conditions. Monitor residual concentrations via UV-Vis spectroscopy and identify metabolites using GC-MS. Compare half-lives in soil vs. aqueous matrices, adjusting for organic carbon content. Validate with ecotoxicity assays (e.g., Daphnia magna LC50_{50}) to assess ecological risk .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., NMR + HRMS) and consult crystallographic data to resolve structural ambiguities .
  • Experimental Design : For stability studies, include control samples spiked with known degradation markers to confirm analytical method accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.